Product packaging for (2S,2'R,5'S)-Lilac aldehyde(Cat. No.:CAS No. 53447-48-6)

(2S,2'R,5'S)-Lilac aldehyde

Cat. No.: B12785245
CAS No.: 53447-48-6
M. Wt: 168.23 g/mol
InChI Key: YPZQHCLBLRWNMJ-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2S,2'R,5'S)-Lilac Aldehyde (CAS 53447-48-6), also known as Lilac Aldehyde C, is a high-value chiral odorant molecule with the molecular formula C 10 H 16 O 2 and a molecular weight of 168.23 g/mol . This compound is a specific stereoisomer of lilac aldehyde, characterized by a sweet and flowery odor profile with an exceptionally low odor threshold of 0.3 ng/L , making it a powerful compound of interest in fragrance research. It occurs naturally in various plants, including wild marjoram ( Origanum vulgare ) and lilac ( Syringa oblata ) . Its primary research value lies in the study of structure-odor relationships, specifically how subtle changes in stereochemistry dramatically influence olfactory perception . Researchers utilize this isomer to investigate the mechanism of odorant reception, studying how the specific three-dimensional structure of the molecule interacts with olfactory receptors to encode the distinct sweet and flowery scent quality. The compound's defined stereocenters are critical for this research, as its enantiomers and diastereomers exhibit significantly different odor thresholds and characteristics . The physical and chemical properties of this compound include an estimated boiling point of 222.7 °C, a logP (o/w) of approximately 1.44, and a water solubility of about 1229 mg/L at 25 °C . It is supplied as a high-purity chemical for research applications only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O2 B12785245 (2S,2'R,5'S)-Lilac aldehyde CAS No. 53447-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53447-48-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(2S)-2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propanal

InChI

InChI=1S/C10H16O2/c1-4-10(3)6-5-9(12-10)8(2)7-11/h4,7-9H,1,5-6H2,2-3H3/t8-,9-,10-/m1/s1

InChI Key

YPZQHCLBLRWNMJ-OPRDCNLKSA-N

Isomeric SMILES

C[C@H](C=O)[C@H]1CC[C@@](O1)(C)C=C

Canonical SMILES

CC(C=O)C1CCC(O1)(C)C=C

Origin of Product

United States

Stereochemical Characterization and Elucidation of Lilac Aldehydes

Principles of Stereoisomerism in Lilac Aldehyde Derivatives

The molecular structure of lilac aldehyde contains three stereogenic centers, which are responsible for its complex stereoisomerism. researchgate.netnih.gov These chiral centers are located at the C2, C2', and C5' positions of the molecule. The spatial orientation of the substituents around these centers determines the specific stereoisomer.

Diastereomers and Enantiomers: Understanding the Eight Possible Stereoisomers

With three chiral centers, lilac aldehyde can exist as 2^3 = 8 stereoisomers. researchgate.netnih.gov These stereoisomers can be classified into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). The eight stereoisomers of lilac aldehyde are grouped into four pairs of enantiomers.

Stereoisomer NameConfigurationRelationship
(2S,2'S,5'S)-Lilac aldehydeS, S, SEnantiomer of (2R,2'R,5'R)
(2R,2'R,5'R)-Lilac aldehydeR, R, REnantiomer of (2S,2'S,5'S)
(2R,2'S,5'S)-Lilac aldehydeR, S, SEnantiomer of (2S,2'R,5'R)
(2S,2'R,5'R)-Lilac aldehydeS, R, REnantiomer of (2R,2'S,5'S)
(2S,2'S,5'R)-Lilac aldehydeS, S, REnantiomer of (2R,2'R,5'S)
(2R,2'R,5'S)-Lilac aldehydeR, R, SEnantiomer of (2S,2'S,5'R)
(2R,2'S,5'R)-Lilac aldehydeR, S, REnantiomer of (2S,2'R,5'S)
(2S,2'R,5'S)-Lilac aldehydeS, R, SEnantiomer of (2R,2'S,5'R)

Configurational Assignments of Chiral Centers

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, denoted by 'R' (rectus) or 'S' (sinister). The assignment for each of the eight stereoisomers is systematically determined by the spatial arrangement of the substituents at the C2, C2', and C5' positions. For instance, in this compound, the configuration is S at the C2 position, R at the C2' position, and S at the C5' position. acs.org

Advanced Spectroscopic Methodologies for Absolute and Relative Configuration Determination

The elucidation of the precise stereochemistry of lilac aldehyde isomers relies on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov These methods provide detailed information about the connectivity of atoms and their spatial relationships within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. Specific NMR experiments are particularly useful for assigning the relative and absolute configurations of the chiral centers in lilac aldehyde. acs.org

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization from one nucleus to another through space is observed. libretexts.org This effect is distance-dependent, with stronger NOEs observed between protons that are in close spatial proximity (typically within 5 Å). libretexts.org NOE experiments are instrumental in determining the relative stereochemistry of a molecule. acs.org

In the context of lilac aldehyde, NOE experiments can establish the cis or trans relationship between substituents on the tetrahydrofuran (B95107) ring. acs.org For example, a strong NOE between the proton at C2' and the methyl group at C5' would indicate a cis relationship, meaning they are on the same face of the ring. Conversely, the absence of a significant NOE would suggest a trans relationship. acs.org

Observed NOE InteractionInferred Spatial RelationshipStereochemical Implication
Strong NOE between H-2' and CH3-5'Protons are in close proximitycis-configuration
Weak or no NOE between H-2' and CH3-5'Protons are distanttrans-configuration

1H, 1H Correlation Spectroscopy (COSY) is a two-dimensional NMR technique that reveals scalar (through-bond) couplings between protons. libretexts.org A cross-peak in a COSY spectrum indicates that the two protons are coupled to each other, typically over two or three bonds. libretexts.org This information is fundamental for establishing the connectivity of the proton network within the molecule. acs.org

For lilac aldehyde, COSY experiments are used to confirm the proton-proton connectivities and to aid in the assignment of proton signals in the 1H NMR spectrum. By tracing the correlation pathways in the COSY spectrum, it is possible to map out the entire spin system of the molecule, which is a prerequisite for more advanced stereochemical analysis using techniques like NOE. acs.org

Observed COSY CorrelationInterpretation
Cross-peak between aldehyde proton and H-2Confirms the propanal side chain connectivity
Cross-peaks between H-2' and protons on C3'Establishes connectivity within the tetrahydrofuran ring
Cross-peaks between protons on C3' and C4'Further confirms the ring structure connectivity
Anisotropic Effects of Diastereomeric 2-Phenylpropionyl Esters

A key method for determining the absolute configuration at the C-2 chiral center of the lilac aldehyde precursors, the lilac alcohols, involves derivatization with a chiral reagent followed by ¹H NMR spectroscopy. nih.gov Specifically, the diastereomeric esters formed by reacting the lilac alcohol isomers with 2-phenylpropionic acid chloride are analyzed. nih.gov

The underlying principle of this method is the anisotropic effect of the phenyl group in the newly formed 2-phenylpropionyl esters. The magnetic field generated by the aromatic ring current of the phenyl group influences the chemical shifts of nearby protons. Depending on the absolute configuration of the alcohol, the protons in the resulting diastereomeric ester will be oriented differently with respect to the phenyl ring, leading to predictable upfield or downfield shifts in the ¹H NMR spectrum. nih.govresearchgate.net

While the available literature confirms the use of this technique for the structural elucidation of lilac aldehyde and alcohol stereoisomers, specific ¹H NMR chemical shift data for the diastereomeric 2-phenylpropionyl esters of lilac alcohols were not detailed in the reviewed sources. nih.govresearchgate.net The application of this method was crucial in conjunction with other spectroscopic data, such as Nuclear Overhauser Effect (NOE) experiments, to unequivocally assign the stereochemistry of each isomer. nih.gov

Chiral Chromatography for Stereoisomer Resolution

The separation of the eight stereoisomers of lilac aldehyde is primarily achieved through high-resolution chiral chromatography techniques. These methods are essential for both analytical quantification of individual isomers in natural extracts and for preparative isolation of pure stereoisomers.

Enantioselective Capillary Gas Chromatography (GC) with Chiral Stationary Phases (e.g., Cyclodextrin (B1172386) Derivatives)

Enantioselective capillary gas chromatography (GC) is the benchmark method for the direct stereodifferentiation of all eight lilac aldehyde stereoisomers. nih.govnih.gov This technique utilizes capillary columns coated with a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation.

For lilac aldehydes, modified cyclodextrins are the most effective and commonly used CSPs. leffingwell.com Cyclodextrins are chiral, cyclic oligosaccharides that have a toroidal shape, creating a chiral cavity into which analyte molecules can enter and interact. lcms.cz Derivatization of the hydroxyl groups on the cyclodextrin molecule with various substituents enhances their enantioselective recognition capabilities.

A particularly successful stationary phase for the separation of lilac aldehyde stereoisomers is heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin . leffingwell.com This modified β-cyclodextrin, typically diluted in a polysiloxane phase like SE 52, has demonstrated the ability to resolve the complex mixture of all eight stereoisomers. leffingwell.com The selection of the specific cyclodextrin derivative and the GC operating conditions, such as temperature programming, are critical for achieving baseline separation. nih.gov

Table 1: GC System Specifications for Lilac Aldehyde Stereoisomer Separation

Parameter Specification
Technique Enantioselective Multidimensional Gas Chromatography/Mass Spectrometry (enantio-MDGC/MS)
Chiral Stationary Phase Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin (DIME-beta-CD)
Concentration 30% in SE 52 (70%)

| Column Type | Fused silica (B1680970) capillary column |

This data is based on methodologies reported for the analysis of lilac aldehydes and related compounds. leffingwell.com

Preparative High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

While enantioselective GC is the primary tool for the analytical separation of lilac aldehyde stereoisomers, preparative high-performance liquid chromatography (HPLC) plays a significant role in the isolation of larger quantities of stereoisomers, often by separating diastereomeric intermediates. springernature.comspringernature.com

In the context of lilac aldehyde synthesis and stereochemical elucidation, preparative HPLC has been instrumental in separating diastereomeric esters of lilac alcohols. nih.gov For instance, after esterifying a mixture of lilac alcohol diastereoisomers with a chiral acid like (-)-(1S,4R)-camphanoyl chloride, the resulting diastereomeric esters can be separated using preparative liquid chromatography. nih.gov These separated esters are then converted back to the individual, stereochemically pure lilac alcohol isomers, which can subsequently be oxidized to the corresponding pure lilac aldehyde stereoisomers. nih.govnih.gov

The separation is typically performed on a normal-phase column, such as silica gel, where the different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, enabling their resolution. nih.govnih.gov

Elution Order and Chromatographic Behavior of Lilac Aldehyde Stereoisomers

The elution order of the eight lilac aldehyde stereoisomers on a chiral GC column is a consistent and predictable characteristic under defined chromatographic conditions. This order was definitively established through the synthesis of specific, stereochemically pure isomers and their subsequent analysis. nih.gov By synthesizing the four (5'R)-configured diastereoisomers from (R)-linalool, their retention times could be determined unambiguously. This information, combined with the analysis of the naturally occurring (5'S)-isomers, allowed for the assignment of all eight peaks in the chromatogram. nih.gov

On a heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin column, the elution order has been reported as follows: nih.govleffingwell.com

Table 2: Elution Order of Lilac Aldehyde Stereoisomers on a Chiral Cyclodextrin GC Column

Elution Order Compound Name Configuration
1 Lilac aldehyde (2R,2'S,5'S)
2 Lilac aldehyde (2S,2'S,5'S)
3 Lilac aldehyde (2R,2'R,5'S)
4 Lilac aldehyde (2S,2'R,5'S)
5 Lilac aldehyde (2R,2'S,5'R)
6 Lilac aldehyde (2S,2'S,5'R)
7 Lilac aldehyde (2R,2'R,5'R)

The chromatographic behavior is influenced by the stereochemistry at all three chiral centers. The interactions between each isomer and the chiral stationary phase are unique, resulting in the observed separation. The this compound is the fourth of the eight stereoisomers to elute under these conditions.

Chemical Synthesis and Derivatization Strategies for Lilac Aldehydes

Enantioselective Synthesis Approaches for Lilac Aldehyde Stereoisomers

Enantioselective synthesis is paramount for producing specific, optically active stereoisomers of lilac aldehyde. These methods leverage chiral starting materials or catalysts to control the formation of desired stereocenters.

Synthesis from Chiral Pool Precursors (e.g., (R)-Linalool Route)

A common and effective strategy for synthesizing chiral molecules is to begin with a readily available, enantiomerically pure starting material from the "chiral pool." For the synthesis of (5'R)-configured lilac aldehyde stereoisomers, (R)-linalool serves as a valuable precursor. researchgate.net This approach establishes the stereochemistry at the C5' position from the outset, simplifying the stereochemical challenges of the synthesis. Similarly, d-linalyl acetate (B1210297) has been used to synthesize lilac aldehydes that were subsequently reduced to confirm the absolute configurations of the corresponding lilac alcohols. oup.com

The synthesis route from linalool (B1675412) involves a critical sequence of epoxidation followed by acid-catalyzed cyclization to form the core tetrahydrofuran (B95107) ring. researchgate.net The epoxidation of linalool, often using reagents like m-chloroperbenzoic acid (mCPBA) or catalyzed systems such as those involving cobalt, selectively converts the trisubstituted double bond into an epoxide, yielding linalool oxide. kaust.edu.saresearchgate.net

This epoxide intermediate is then subjected to acid-catalyzed intramolecular cyclization. The acidic conditions protonate the epoxide oxygen, activating it for nucleophilic attack by the tertiary hydroxyl group. masterorganicchemistry.com This ring-closing reaction forms the five-membered tetrahydrofuran ring characteristic of the lilac aldehyde structure. The behavior of linalool epoxides in the presence of acid catalysts favors cyclization to afford these oxygen-containing heterocyclic compounds. researchgate.net

Table 1: Key Reactions in the (R)-Linalool Route

Step Reaction Reagents/Conditions Intermediate/Product
1 Asymmetric Epoxidation (R)-Linalool, Epoxidizing agent (e.g., mCPBA, VO(acac)₂/t-BuOOH) Linalool Oxide
2 Intramolecular Cyclization Acid catalyst (e.g., H₂SO₄) Lilac Alcohol (Diastereomeric mixture)

This interactive table summarizes the main transformations in the synthesis of lilac aldehydes starting from (R)-Linalool.

The final step in converting the synthesized lilac alcohol precursors to lilac aldehydes is a selective oxidation. This transformation requires a mild oxidizing agent to prevent over-oxidation of the aldehyde to a carboxylic acid. organicchemistrytutor.comchemistrysteps.com Pyridinium chlorochromate (PCC) is a widely used reagent for this purpose. organicchemistrytutor.comyoutube.com PCC is soluble in organic solvents like dichloromethane (B109758) (DCM), allowing the reaction to be carried out under anhydrous conditions, which is crucial for stopping the oxidation at the aldehyde stage. chemistrysteps.comorganic-synthesis.com The mechanism involves the formation of a chromate (B82759) ester from the alcohol, followed by an elimination reaction to yield the C=O double bond of the aldehyde. libretexts.org Another effective reagent for this conversion is the Dess-Martin periodinane (DMP), which also provides a high yield of the desired aldehyde under mild conditions. nih.govsemanticscholar.org

Diastereoselective Synthesis of Specific Lilac Aldehyde Isomers (e.g., (2S,2'S,5'S)-Lilac Aldehyde)

Beyond controlling a single stereocenter, synthetic strategies have been developed to control the relative stereochemistry between multiple centers. A diastereoselective synthesis of (2S,2'S,5'S)-lilac aldehyde has been reported, enabling the isolation of this specific isomer. nih.govresearchgate.net Such syntheses often involve substrate-controlled or reagent-controlled reactions where the existing stereocenters of the molecule direct the formation of new stereocenters, or a chiral reagent or catalyst selectively produces one diastereomer over others. Access to individual diastereomers like the (2S,2'S,5'S) isomer is vital for investigating their specific roles, such as in insect olfaction, where different isomers can elicit varied antennal responses in moths. nih.govresearchgate.net

Application of Asymmetric Catalysis in Stereocontrolled Production

Asymmetric catalysis offers a powerful and efficient alternative to chiral pool synthesis for establishing stereocenters. researchgate.net In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. While specific applications of asymmetric catalysis for the total synthesis of lilac aldehyde are not extensively detailed in the provided literature, the principles are highly relevant. For example, asymmetric epoxidation could be used to create the chiral epoxide from an achiral linalool precursor. Furthermore, chiral aldehyde catalysis, a concept in which a chiral aldehyde promotes asymmetric transformations, represents an advancing field for the synthesis of α-functionalized chiral amines and could inspire novel routes to chiral aldehydes like the lilac isomers. nih.gov The development of catalytic asymmetric alkynylation of simple aldehydes like acetaldehyde (B116499) highlights the potential for building complex chiral structures from basic starting materials, a strategy that could be adapted for lilac aldehyde synthesis. nih.gov

Enzymatic Resolution Techniques for Stereochemical Control

Biocatalysis provides another sophisticated tool for achieving stereochemical control. Enzymatic resolution is a technique used to separate a racemic mixture of chiral molecules. nih.gov Lipases are commonly employed for the kinetic resolution of racemic alcohols. mdpi.com In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemic alcohol at a much faster rate than the other. mdpi.commdpi.com This results in a mixture of an unreacted, enantiomerically pure alcohol and an acylated product of the opposite configuration, which can then be separated. This method could be applied to resolve a racemic mixture of lilac alcohol precursors, providing access to enantiomerically pure intermediates for the synthesis of specific lilac aldehyde stereoisomers. nih.gov Dynamic kinetic resolution (DKR) is an advanced version of this technique where the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com

Synthesis of Racemic Lilac Aldehyde Mixtures

Methodologies Utilizing α-Chloroketones as Precursors

A notable strategy for the synthesis of racemic lilac aldehyde analogues involves the use of commercially available α-chloroketones as starting materials. nih.govnih.gov This approach provides a straightforward pathway to constructing the core structure of these compounds. The synthesis typically involves a multi-step sequence that can be adapted to produce a variety of analogues. nih.gov

One documented four-step synthesis begins with the acid-catalyzed ketalization of an α-chloroketone. nih.govsemanticscholar.org This is followed by an elimination reaction to form an alkenyl ketal. The subsequent reductive opening of this intermediate furnishes an alcohol, which is then oxidized to yield the target aldehyde. nih.gov This method has been successfully employed to prepare a range of racemic seco-analogues of lilac aldehydes. nih.govnih.gov

Preparation of Structural Analogues and Derivatives for Functional Studies

To understand the relationship between the molecular structure of lilac aldehydes and their characteristic odor, researchers have synthesized a variety of structural analogues and derivatives. These studies are crucial for identifying the key structural features responsible for the desired fragrance profile.

Synthesis of Seco-Analogues of Lilac Aldehydes

Seco-analogues are compounds in which a ring of the original molecule has been opened. The synthesis of racemic seco-analogues of lilac aldehydes has been achieved using α-chloroketones as precursors. nih.govnih.gov This process typically involves four steps to transform the initial substrates into the final target compounds. nih.govnih.gov Olfactory analysis of these seco-analogues has revealed that the opening of the tetrahydrofuran ring, a key structural feature of lilac aldehydes, leads to a significant change in the scent profile. The original flowery aroma is lost and replaced by spicy, green, or fruity notes. nih.govsemanticscholar.org This finding underscores the critical role of the intact tetrahydrofuran moiety in producing the characteristic lilac fragrance. nih.govnih.gov

Chemical Modifications and Derivatization for Structure-Activity Relationship (SAR) Investigations (e.g., Methylated Homologues)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological or, in this case, olfactory properties. In the context of lilac aldehydes, SAR investigations have involved the synthesis of various derivatives to probe the importance of different substituents.

One key modification has been the introduction of a methyl group at the C-2 position of the lilac aldehyde structure. nih.govsemanticscholar.org This seemingly minor alteration results in a significant shift in the perceived odor, changing it from a floral scent to a more herbal one. nih.govsemanticscholar.org This highlights the sensitivity of the olfactory receptors to subtle changes in the molecular architecture of the odorant. Further studies have shown that the introduction of various other functional groups has a minimal impact on the scent variations, suggesting that the core structure and specific substitutions at key positions are the primary determinants of the olfactory profile. nih.gov

Synthesis of Related Lilac Compounds (e.g., Lilac Alcohols, Lilac Alcohol Epoxides, Lilac Diols)

The characteristic scent of lilac is not solely due to lilac aldehydes but also to the corresponding lilac alcohols. The synthesis of all eight stereoisomers of both lilac aldehyde and lilac alcohol has been accomplished, allowing for detailed olfactometric analysis. acs.orgnih.gov The synthesis of the (5'R)-configured stereoisomers, for instance, has been achieved starting from (R)-linalool. acs.orgacs.org The resulting lilac alcohols can then be oxidized to the corresponding lilac aldehydes. acs.org

Further extending the family of related compounds, lilac alcohol epoxides have been identified and synthesized. nih.gov These compounds, which feature an epoxide ring, co-occur with lilac aldehydes and alcohols in nature. nih.gov The synthesis of lilac alcohol epoxides has been reported, along with the synthesis of lilac diols, which were prepared as part of the effort to identify the epoxide structures. nih.gov The reduction of epoxides is a common method for the synthesis of alcohols. organic-chemistry.org

Compound FamilyKey Synthetic Precursor/MethodReference
Racemic Lilac Aldehyde Mixturesα-Chloroketones nih.gov
Seco-Analogues of Lilac Aldehydesα-Chloroketones nih.govnih.gov
Methylated HomologuesMethylation at C-2 position nih.govsemanticscholar.org
Lilac AlcoholsReduction of Lilac Aldehydes, or synthesis from (R)-linalool acs.orgacs.org
Lilac Alcohol EpoxidesEpoxidation of Lilac Alcohols nih.gov
Lilac DiolsSynthesized during identification of Lilac Alcohol Epoxides nih.gov

Methodological Advancements in the Stereoselective Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans

The core structure of lilac aldehydes is a 2,2,5-trisubstituted tetrahydrofuran ring. The development of efficient and stereoselective methods for constructing this heterocyclic system is therefore of significant interest. acs.org Such methods are not only relevant to the synthesis of lilac aldehydes but also to a wide range of other natural products and biologically active molecules containing this structural motif. nih.gov

Recent advancements in this area include the development of a ferrocenium-catalyzed synthesis of trisubstituted tetrahydrofurans through the dehydrative cyclization of diols. mdpi.com Another approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols, which provides access to a range of 2,5-polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org Furthermore, a visible light-induced De Mayo acetalization of benzoylacetones has been developed, yielding tetrahydrofurans with high stereoselectivity. rsc.org These modern synthetic methods offer powerful tools for the controlled and efficient synthesis of complex tetrahydrofuran structures, including those found in lilac aldehydes. acs.orgmdpi.comchemistryviews.orgrsc.org

Biosynthesis and Metabolic Pathways of Lilac Aldehydes in Biological Systems

Precursor Identification and Elucidation of Biosynthetic Routes

The initial steps in the biosynthesis of lilac aldehydes involve the formation of a key precursor molecule through a well-established isoprenoid pathway.

Linalool (B1675412), an acyclic monoterpene alcohol, is firmly established as the primary biosynthetic precursor to lilac aldehydes and their corresponding alcohols. researchgate.netresearchgate.net The metabolic cascade begins with linalool and proceeds through sequential oxidation steps. The proposed pathway involves the oxidation of linalool to 8-hydroxylinalool, which is then further oxidized to 8-oxolinalool. researchgate.netresearchgate.net This intermediate, 8-oxolinalool, subsequently undergoes cyclization to form the characteristic tetrahydrofuran (B95107) ring structure of lilac aldehyde. researchgate.net This pathway is not only responsible for lilac aldehydes but also for related compounds like lilac alcohols and linalool oxides. researchgate.netnih.gov The presence of lilac aldehydes has been identified in the flowers of numerous plant species, including lilac (Syringa vulgaris), kiwifruit (Actinidia arguta), and the White Campion (Silene latifolia), underscoring the significance of this biosynthetic route in the plant kingdom. researchgate.netnih.gov

In plants, isoprenoids like linalool are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, which operates in the plastids. researchgate.net Isotopic labeling studies on lilac flowers (Syringa vulgaris L.) have demonstrated that the MEP pathway is the predominant metabolic route for the biosynthesis of lilac compounds. researchgate.net Feeding experiments using deuterium-labeled [5,5-2H2]deoxy-d-xylose (a precursor for the MEP pathway) and [5,5-2H2]mevalonic acid lactone (a precursor for the MVA pathway) showed that the lilac aldehydes were primarily derived from the MEP pathway precursors. researchgate.net

Enzymatic Transformations and Bioconversion Processes

The conversion of linalool to lilac aldehyde is not a spontaneous process but is catalyzed by a series of specific enzymes that govern the reaction's efficiency and stereochemical outcome.

Cytochrome P450 monooxygenases (P450s) are crucial to the oxidative transformation of linalool. In the model plant Arabidopsis thaliana, the enzyme CYP76C1 has been identified as a major player in linalool metabolism. nih.govoup.comshef.ac.uk This enzyme is highly expressed in flower tissues and functions as a multifunctional oxygenase, catalyzing a cascade of oxidation reactions. nih.govoup.com In vitro assays and mutant analyses have shown that CYP76C1 is responsible for converting linalool into various oxides, including 8-hydroxylinalool, 8-oxolinalool, and ultimately, the cyclic lilac aldehydes and alcohols. researchgate.netnih.govoup.com The prominent role of CYP76C1 is highlighted by the observation that in mutant plants lacking this enzyme, linalool emission is massively increased, while the production of lilac compounds is severely reduced. oup.com

The biosynthesis of lilac aldehydes exhibits a high degree of stereospecificity. The stereochemical configuration of the final lilac aldehyde products is largely dependent on the enantiomer of the linalool precursor. researchgate.net For instance, in lilac flowers, the exclusive presence of (S)-linalool leads to the detection of only (5'S)-lilac aldehydes and alcohols, indicating a high conservation of the precursor's configuration during the enzymatic conversion. researchgate.net In Arabidopsis, two distinct linalool synthase enzymes, TPS10 and TPS14, produce (R)-linalool and (S)-linalool, respectively. nih.gov The P450 enzymes involved in the subsequent oxidation, such as CYP76C1, can metabolize both linalool enantiomers to form a complex mixture of lilac aldehyde and alcohol diastereoisomers. researchgate.netnih.gov This demonstrates that while the initial synthesis of the linalool precursor can be highly enantioselective, the downstream oxidative enzymes can act on different stereoisomers to generate structural diversity in the final products.

Isotopic Labeling Studies and Metabolic Tracing

To definitively map the metabolic pathway and confirm the sequence of intermediates, isotopic labeling studies have been employed. These experiments involve feeding organisms with labeled precursors and tracing the label's incorporation into the final products.

In a key study using Syringa vulgaris L. inflorescences, the bioconversion of various deuterium-labeled precursors into lilac aldehydes and alcohols was investigated. researchgate.net Volatiles were extracted and analyzed using enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) to separate and identify the labeled stereoisomers. researchgate.net The feeding of d5-(R/S)-linalool, d5-(R/S)-8-hydroxylinalool, and d5-(R/S)-8-oxolinalool confirmed their roles as sequential intermediates in the pathway. researchgate.net These experiments provided direct evidence for the metabolic route, demonstrating the in vivo conversion of these precursors into the final lilac compounds and solidifying the proposed biosynthetic pathway. researchgate.net

Table 1: Summary of Isotopic Labeling Feeding Experiments in Syringa vulgaris
Labeled Precursor FedKey FindingConclusion
[5,5-2H2]deoxy-d-xyloseDeuterium (B1214612) was incorporated into lilac aldehydes and alcohols.Confirms the dominant role of the mevalonate-independent (DOX/MEP) pathway. researchgate.net
[5,5-2H2]mevalonic acid lactoneMinimal to no deuterium incorporation was observed in lilac compounds.Indicates the mevalonate (MVA) pathway is not the primary route in lilac flowers. researchgate.net
d5-(R/S)-LinaloolEfficient conversion to deuterated lilac aldehydes and alcohols was detected.Confirms linalool as a direct precursor. researchgate.net
d5-(R/S)-8-hydroxylinaloolConversion to deuterated lilac aldehydes and alcohols was observed.Supports its role as an intermediate after linalool. researchgate.net
d5-(R/S)-8-oxolinaloolSuccessful bioconversion to deuterated lilac aldehydes and alcohols was confirmed.Establishes its position as the direct precursor to the cyclization step. researchgate.net

In Vivo Feeding Experiments with ¹⁸O- and ²H-Labeled Precursors

To unravel the biosynthetic puzzle of lilac aldehydes in Syringa vulgaris (common lilac), scientists have employed in vivo feeding experiments utilizing precursors labeled with stable isotopes like ¹⁸O and ²H. nih.govnih.gov These studies have been instrumental in tracing the metabolic journey from simple precursors to the complex structure of lilac aldehydes.

In one key study, inflorescences, petals, and isolated chloroplasts of Syringa vulgaris were supplied with aqueous solutions of ¹⁸O-labeled linalool and [5,5-²H₂]-1-deoxy-D-xylose (DOX). nih.gov The resulting volatile compounds were then extracted and analyzed to detect the incorporation of these isotopes into the lilac aldehyde molecules.

The outcomes of these experiments provided compelling evidence for the primary biosynthetic route. The successful incorporation of deuterium from [5,5-²H₂]-DOX into lilac aldehyde confirmed that the 1-deoxy-D-xylose 5-phosphate/2-C-methyl-D-erythritol 4-phosphate (DOX/MEP) pathway is the predominant metabolic route for the biosynthesis of these compounds in lilac flowers. nih.govnih.gov This pathway is a common route for isoprenoid biosynthesis in plants. Furthermore, the bioconversion of ¹⁸O-labeled linalool into lilac aldehyde and lilac alcohol was also observed, solidifying the role of linalool as a direct precursor. nih.gov

These labeling experiments have been crucial in elucidating the sequence of enzymatic reactions and the origin of the atoms that constitute the lilac aldehyde molecule.

Labeled PrecursorOrganism/SystemKey Finding
¹⁸O-labeled LinaloolSyringa vulgarisDemonstrates the direct conversion of linalool to lilac aldehyde and lilac alcohol. nih.gov
[5,5-²H₂]-1-deoxy-D-xylose (DOX)Syringa vulgarisConfirms the DOX/MEP pathway as the primary biosynthetic route for lilac aldehydes. nih.govnih.gov

Fungal Biotransformation of Linalool to Lilac Compounds

The ability to synthesize lilac compounds is not exclusive to the plant kingdom. Certain fungi have demonstrated the capacity to biotransform the monoterpene linalool into lilac aldehydes and alcohols. acs.org This fungal transformation offers a potential alternative for the production of these valuable fragrance compounds.

Screening of various fungal species has identified several candidates capable of this biotransformation. Notably, strains of Aspergillus niger and Botrytis cinerea have been shown to produce different isomers of lilac aldehyde and lilac alcohol from linalool. acs.org The proposed mechanism for this conversion involves the hydroxylation of linalool at the C-8 position to form 8-hydroxylinalool as a key intermediate. acs.orgsemanticscholar.org This intermediate is then further oxidized and cyclized to yield the various lilac aldehyde stereoisomers.

While linalool oxides and 8-hydroxylinalool are often the major products of these fungal biotransformations, the formation of lilac aldehydes and alcohols as byproducts has been unequivocally identified. acs.org This discovery opens avenues for exploring fungal systems as biocatalysts for the synthesis of specific lilac aldehyde isomers.

Fungal SpeciesSubstrateKey Biotransformation Products
Aspergillus niger(±)-LinaloolLilac aldehyde isomers, Lilac alcohol isomers, Linalool oxides, 8-Hydroxylinalool acs.orgsemanticscholar.org
Botrytis cinerea(±)-LinaloolLilac aldehyde isomers, Lilac alcohol isomers, Linalool oxides, 8-Hydroxylinalool acs.orgsemanticscholar.org
Corynespora cassiicola(±)-LinaloolLinalool oxides (major), Lilac aldehydes and alcohols (minor) semanticscholar.org

Comparative Biosynthesis Across Diverse Plant Species

Lilac aldehydes are widespread floral scent compounds, found in a variety of plant species beyond the common lilac. nih.govsemanticscholar.orgnih.gov Comparative studies of their biosynthesis across these diverse species reveal both common principles and interesting variations.

In Syringa vulgaris, the biosynthesis of lilac aldehydes proceeds from (S)-linalool, leading exclusively to the formation of (5'S)-configured stereoisomers. tinkturenpresse.de This stereospecificity suggests a highly controlled enzymatic process. The proposed biosynthetic pathway involves the hydroxylation of (S)-linalool to 8-hydroxylinalool, followed by oxidation to 8-oxolinalool, which then undergoes cyclization to form the four (5'S)-configured lilac aldehyde stereoisomers. tinkturenpresse.deresearchgate.net

Lilac aldehydes are also significant components of the floral scent of kiwifruit (Actinidia arguta). nih.gov In this species, linalool and its derivatives, including lilac compounds, are among the most abundant volatile compounds. nih.gov While the fundamental pathway from linalool is likely conserved, the specific stereoisomeric ratios of lilac aldehydes can differ between plant species, suggesting variations in the enzymes responsible for the final cyclization step. tinkturenpresse.de The presence of lilac aldehydes has also been reported in the flowers of White Campion (Silene latifolia) and the Lesser Butterfly orchid (Platanthera bifolia), highlighting their importance as attractants for pollinators in different plant families. nih.govsemanticscholar.org

Plant SpeciesPrecursorPredominant Lilac Aldehyde Configuration
Syringa vulgaris (Common Lilac)(S)-Linalool(5'S)-configured isomers tinkturenpresse.de
Actinidia arguta (Kiwifruit)LinaloolLinalool derivatives are major components nih.gov
Silene latifolia (White Campion)Not specified(5'S)-configured isomers are commonly found tinkturenpresse.de
Platanthera bifolia (Lesser Butterfly Orchid)Not specifiedPresence of lilac aldehydes reported semanticscholar.org

Ecological Roles and Biological Activities of Lilac Aldehydes

Role as Floral Scent Compounds and Pollinator Attraction

Lilac aldehydes are key constituents in the floral bouquet of numerous plant species, where they function as powerful attractants for a variety of insect pollinators. Their presence and specific stereoisomeric composition are crucial for successful pollination events.

Lilac aldehyde is a primary attractant for nocturnal moth pollinators, such as in the specialized "nursery pollination" system between the White Campion (Silene latifolia) and the noctuid moth Hadena bicruris. researchgate.netnih.govresearchgate.net This moth is not only a pollinator but also a seed predator of the plant. researchgate.netnih.govresearchgate.net The floral scent of S. latifolia, which is emitted in high amounts at night, contains lilac aldehydes as the key compound for attracting H. bicruris. researchgate.netnih.govusda.gov

Research using gas chromatography with electroantennographic detection has confirmed that lilac aldehydes elicit strong signals in the antennae of H. bicruris. researchgate.net In wind-tunnel bioassays, a synthetic blend of lilac aldehydes was found to be exceptionally attractive to naive moths, demonstrating the compound's critical role in host location. researchgate.net

Table 1: Behavioral Response of Hadena bicruris to Olfactory Cues
Odor SourcePercentage of Moths Attracted (%)Notes
Natural Scent of S. latifolia Flower90%Represents the complete, natural floral bouquet.
Lilac Aldehydes90%Demonstrates that lilac aldehydes alone are as attractive as the entire floral scent. researchgate.net
PhenylacetaldehydeLower AttractionElicited the strongest antennal signals but was less attractive in behavioral assays compared to lilac aldehydes. researchgate.net

Beyond nocturnal moths, lilac aldehydes are recognized as attractive olfactory targets for a broader range of insects within the order Lepidoptera, which includes butterflies. researchgate.netnih.govnih.gov These fragrant molecules are sought after by various insect pollinators, guiding them toward nectar sources. nih.govwashington.edu While specific, detailed studies on the attraction of individual butterfly species to lilac aldehyde are less common than for nocturnal moths, its presence in numerous floral scents suggests a widespread role in attracting diurnal pollinators as well. washington.edu

Lilac aldehyde has three stereogenic centers, meaning it can exist as eight different stereoisomers. researchgate.netresearchgate.netusda.gov The specific ratio and composition of these isomers can vary between different plant species, providing a complex and nuanced chemical signal. researchgate.netusda.gov

Insects have demonstrated the ability to distinguish between these isomers. Electrophysiological studies on the moth Hadena bicruris revealed that its antennae respond to all eight stereoisomers, even though the scent of its host plant, S. latifolia, contains only four of them. researchgate.netfrontiersin.org However, the moth exhibits different levels of sensitivity to the various isomers, suggesting a sophisticated olfactory detection system. researchgate.netfrontiersin.org Further research indicates that these varied antennal responses may be characteristic of a single, versatile olfactory receptor that detects the different isomers. researchgate.netusda.gov The specific stereoisomers with a (5'S)-configuration are the major naturally occurring forms and have been noted to have a lower odor threshold by one to two orders of magnitude compared to their (5'R)-configured counterparts. washington.edu

The variation in the stereoisomeric blend of lilac aldehydes among different plants allows insects to use this compound as a precise chemical cue for identifying and discriminating between host and non-host plants. researchgate.netusda.gov For the moth Hadena bicruris, the specific ratio of lilac aldehyde stereoisomers emitted by Silene latifolia is a highly reliable trait for host-plant detection, more so than the total volume of the floral scent, which can be highly variable. researchgate.net

This discriminatory role is also evident in mosquito-plant interactions. The orchid Platanthera obtusata, which is pollinated by Aedes mosquitoes, emits a scent rich in nonanal but low in lilac aldehyde. nih.gov In contrast, related orchid species that are not visited by these mosquitoes produce scents dominated by lilac aldehyde. nih.gov This difference in the scent ratio is critical for host discrimination by the mosquitoes. nih.gov

Insect-Plant Interactions Beyond Pollination

The influence of lilac aldehyde extends beyond attracting pollinators, affecting the behavior of other insects such as mosquitoes in complex ways that include both attraction and repulsion.

Lilac aldehyde plays a dual role in mediating the behavior of mosquitoes, with its effect being highly dependent on its concentration and its ratio relative to other volatile compounds. scispace.com

In the case of the blunt-leaf orchid (Platanthera obtusata), a specific scent ratio characterized by high levels of nonanal and low levels of lilac aldehyde is highly attractive to pollinating mosquitoes, including Aedes and Anopheles species. nih.govscispace.com Experiments have shown that removing lilac aldehyde from this blend causes mosquitoes to lose interest. nih.govscispace.com Conversely, increasing the concentration of lilac aldehyde to levels found in related, non-mosquito-pollinated orchids renders the scent indifferent or even repellent to the mosquitoes. scispace.com

Brain imaging studies on mosquitoes have revealed that nonanal and lilac aldehyde activate different, competing regions (glomeruli) within the antennal lobe, the brain's olfactory center. scispace.com The balance of stimulation and inhibition between these regions, dictated by the ratio of the two compounds, determines whether the scent is attractive or repellent. scispace.com Notably, lilac aldehyde stimulates the same region of the antennal lobe that is activated by the chemical repellent DEET, which may explain its repellent effect at higher concentrations. scispace.com

Table 2: Influence of Lilac Aldehyde on Mosquito Attraction
Scent CompositionObserved Mosquito BehaviorMechanism
High Nonanal, Low Lilac Aldehyde (as in P. obtusata)AttractionThe specific ratio is preferred by native and non-native mosquitoes. scispace.com
High Nonanal, Lilac Aldehyde RemovedLoss of InterestLilac aldehyde is a necessary component for attraction in this blend. nih.govscispace.com
High Nonanal, High Lilac AldehydeIndifference or RepulsionIncreased lilac aldehyde levels, similar to non-host orchids, deter mosquitoes. scispace.com

Potential Defensive Roles Against Floral Antagonists and Pests

While many floral volatiles are known for attracting pollinators, some, including lilac aldehydes, also exhibit defensive properties. The production of lilac aldehydes and their corresponding alcohols is linked to the metabolic processing of linalool (B1675412) by cytochrome P450 enzymes. researchgate.netsemanticscholar.org Research in Arabidopsis has shown that this metabolic pathway contributes to a plant's defense strategy. The conversion of linalool into its oxygenated derivatives, such as lilac aldehydes, can reduce the flower's attractiveness to certain visitors and pests. researchgate.net This modulation of the floral scent profile helps protect the plant from potential harm by floral antagonists. researchgate.netsemanticscholar.org This defensive mechanism illustrates a dual role for some volatile organic compounds (VOCs), where they can selectively attract beneficial organisms while repelling or deterring detrimental ones.

Interplay with Other Floral Volatile Organic Compounds (VOCs) in Complex Scent Blends

The ecological function of lilac aldehyde is often dictated by its interaction with other VOCs within a complex floral bouquet. The specific blend of compounds, and their relative ratios, is critical in mediating interactions with insects.

For instance, lilac aldehyde is a key attractant for the nocturnal moth Hadena bicruris, which is both a pollinator and a seed predator of the plant Silene latifolia. nih.govresearchgate.netnih.gov While the total floral scent of S. latifolia can be highly variable, the ratio of lilac aldehyde stereoisomers is a more consistent trait, suggesting its crucial role for host-plant recognition by the moth. researchgate.netnih.gov

Conversely, the interplay between lilac aldehyde and other compounds can lead to repellency. Studies on mosquitoes and the blunt-leaf orchid (Platanthera obtusata) show that the orchid's scent attracts mosquitoes for pollination. This scent contains high amounts of nonanal and smaller quantities of lilac aldehyde. eurekalert.org Mosquitoes are attracted to this specific ratio. However, if the concentration of lilac aldehyde increases, as is the case in related orchid species, mosquitoes become indifferent or are repelled. eurekalert.org Neurophysiological studies revealed that nonanal and lilac aldehyde stimulate different, and competing, regions of the mosquito's brain, indicating a complex neural processing of the scent blend. eurekalert.org

Table 1: Examples of Lilac Aldehyde Interplay with Other VOCs
OrganismInteracting VOC(s)Observed EffectSource
Hadena bicruris (Moth)Total scent blend of Silene latifoliaKey attractant for host-plant recognition. nih.govnih.gov
Mosquitoes (e.g., Aedes aegypti)NonanalAttraction or repulsion is dependent on the ratio of nonanal to lilac aldehyde. Specific ratios are attractive, while higher levels of lilac aldehyde can be repellent. eurekalert.org

Emerging Applications in Chemoecology and Agri-Food Systems

The distinct chemical properties of lilac aldehydes have led to their investigation for practical applications in the agri-food sector, particularly as markers for product authenticity and quality.

Use as Chemical Markers for Botanical Origin (e.g., Honeys)

The volatile chemical profile of honey is influenced by the nectar source, providing a "fingerprint" that can be used to determine its botanical origin. researchgate.net Lilac aldehydes, transferred from nectar to honey by bees, are being developed as potent chemical markers for this purpose. nih.govresearchgate.net They are considered powerful indicators for citrus honey, where they are predominant in the volatile extract. researchgate.net The presence of specific lilac aldehyde isomers, along with other compounds, can aid in the botanical discrimination of unifloral honeys. researchgate.netnih.gov This application is crucial for verifying the authenticity and quality of honey products. researchgate.net

Table 2: Lilac Aldehyde as a Botanical Marker in Honey
Honey TypeRole of Lilac AldehydeSignificanceSource
Citrus HoneyPredominant volatile compound.Considered a powerful marker for confirming botanical origin. researchgate.net
General Unifloral HoneysComponent of the volatile profile.Used as part of a chemical fingerprint to help determine authenticity. nih.govresearchgate.net

Potential as Freshness Indicators for Perishable Goods (e.g., Seafood)

Researchers are exploring the use of volatile compounds as indicators of freshness and spoilage in perishable foods. Recently, lilac aldehydes were identified as odor-active compounds in oysters. nih.gov This discovery has opened up the possibility of using them as potential freshness indicators for this specific seafood product. nih.gov As seafood decomposes, its profile of volatile compounds changes, and tracking specific markers like lilac aldehyde could offer a novel method for quality assessment.

Advanced Analytical and Spectroscopic Research Methodologies

High-Resolution Separation and Detection Techniques

High-resolution separation techniques are indispensable for isolating specific stereoisomers of lilac aldehyde from the complex mixtures in which they naturally occur, such as floral scents.

Due to the presence of three stereogenic centers, lilac aldehyde can exist as eight different stereoisomers. These isomers often coexist in natural sources, making their separation and identification a significant analytical challenge. Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry (enantio-MDGC-MS) is a powerful technique employed for this purpose. thegoodscentscompany.comnih.gov This method utilizes multiple gas chromatography columns with different stationary phases to achieve superior separation.

In a typical enantio-MDGC-MS setup, a non-chiral column is used in the first dimension to separate compounds based on their boiling points. Specific segments of the effluent are then selectively transferred to a second, chiral column. This chiral column is capable of separating the enantiomers, allowing for the resolution of all eight stereoisomers of lilac aldehyde. chemspider.com The coupling with a mass spectrometer provides mass spectral data for each separated isomer, confirming its identity. This technique has been successfully used to determine the specific stereoisomer patterns of lilac aldehyde in the floral scents of various plant species. chemspider.comresearchgate.net

The relationship between the specific stereochemistry of lilac aldehyde isomers and their perceived odor is profound. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of gas chromatography with human sensory perception. As separated compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist assesses the odor.

GC-O studies have been critical in establishing the olfactory profiles of each lilac aldehyde stereoisomer. thegoodscentscompany.com Research has shown that the odor thresholds and descriptions vary significantly among the isomers. semanticscholar.org The (2S,2'R,5'S)-Lilac aldehyde isomer is noted for its characteristic sweet and flowery scent. semanticscholar.org In contrast, its other stereoisomers can have different odor qualities and potencies. For instance, the naturally occurring (5'S)-stereoisomers generally exhibit significantly lower odor thresholds—by one to two orders of magnitude—compared to the (5'R)-isomers, making them much more potent odorants. thegoodscentscompany.comepa.govepa.gov

Interactive Table: Olfactory Profile of Lilac Aldehyde Stereoisomers
StereoisomerConfigurationOdor DescriptionOdor Threshold (ng)
Lilac aldehyde C (2S,2'R,5'S) Sweet, flowery 0.3
Lilac aldehyde A(2S,2'S,5'S)Fresh, flowery0.2
Lilac aldehyde B(2R,2'S,5'S)Pleasant, flowery, fresh0.3
Lilac aldehyde(2S,2'R,5'R)Flowery20
Lilac aldehyde(2R,2'R,5'R)Flowery22

Data sourced from Kreck & Mosandl (2003) and Leffingwell (2003). semanticscholar.orgnih.gov

Advanced Spectroscopic Characterization for Structural Confirmation

Once isolated, advanced spectroscopic methods are essential for the definitive confirmation of the structure and absolute configuration of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereoisomers of lilac aldehyde. researchgate.net One-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

For a molecule as complex as lilac aldehyde, two-dimensional techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly vital. researchgate.netnih.gov

COSY (¹H-¹H Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the spin systems within the molecule, confirming the propanal and tetrahydrofuran (B95107) ring fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This is crucial for determining the relative stereochemistry of the molecule. For example, by observing a NOE between the proton at C-2 and a proton on the tetrahydrofuran ring, their relative orientation (cis or trans) can be established. researchgate.net The analysis of intramolecular Nuclear Overhauser Effects in separated diastereoisomers is a key step in assigning the correct configuration at each of the three chiral centers. researchgate.netnih.gov

Interactive Table: Expected NMR Data for this compound
Atom TypeFunctional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key Correlations (COSY & NOESY)
Aldehyde HR-H C=O~9.5 - 9.7N/ACOSY with C-2 proton
Aldehyde CR-HC =ON/A~200 - 205N/A
C-2 HO-CH-CH(CH₃)~2.3 - 2.5N/ACOSY with aldehyde H and C-2' H
C-2' HO-CH-CH₂~4.0 - 4.3N/ACOSY with C-2 H and C-3' protons; NOE reveals spatial proximity to other ring protons, confirming stereochemistry
Vinyl H's-CH=CH₂~5.0 - 6.0N/ACOSY correlations between geminal and vicinal vinyl protons
Methyl H's-CH₃~1.0 - 1.3N/ACOSY with adjacent C-H
Ring CH₂'s-CH₂-~1.5 - 2.2N/ACOSY correlations within the ring spin system

Expected chemical shift ranges are based on standard values for similar functional groups. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands indicative of its structure. ncats.io

C=O Stretch : A strong, sharp absorption band is expected in the range of 1740-1720 cm⁻¹ for the saturated aliphatic aldehyde carbonyl group. researchgate.netresearchgate.net

Aldehyde C-H Stretch : Two characteristic moderate peaks are expected near 2830-2695 cm⁻¹, with the band around 2720 cm⁻¹ being particularly diagnostic for an aldehyde. researchgate.netmit.edu

C-O-C Stretch : The tetrahydrofuran ring would exhibit a strong C-O-C stretching vibration, typically found in the 1150-1085 cm⁻¹ region for cyclic ethers.

C=C Stretch : A peak corresponding to the vinyl group's C=C stretch would appear around 1640 cm⁻¹.

X-ray crystallography, which provides the most definitive evidence of a molecule's three-dimensional structure and absolute configuration, is generally not applicable to volatile, non-crystalline compounds like lilac aldehyde at standard conditions.

Extraction and Pre-concentration Techniques for Volatile Analysis from Natural Sources

To analyze trace amounts of this compound from natural sources like lilac flowers, efficient extraction and pre-concentration methods are required. These techniques are designed to isolate volatile and semi-volatile compounds from the sample matrix (e.g., air, water, or plant tissue) and concentrate them prior to analysis.

Headspace Solid-Phase Microextraction (HS-SPME) : This is a widely used, simple, and solvent-free technique for extracting floral volatiles. A fused-silica fiber coated with a sorbent material is exposed to the headspace (the air above the sample) of the flower. Volatile compounds, including lilac aldehyde, partition from the gas phase onto the fiber coating. The fiber is then retracted and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating (e.g., polydimethylsiloxane (B3030410)/divinylbenzene, PDMS/DVB) can be optimized to selectively capture target analytes.

Stir Bar Sorptive Extraction (SBSE) : SBSE is another solventless technique that offers higher recovery and enrichment of analytes compared to SPME due to a larger volume of the sorbent phase. It involves a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed in an aqueous sample or the headspace of a sample, where it stirs and adsorbs organic compounds. After extraction, the stir bar is removed and the analytes are thermally desorbed for GC-MS analysis. This method is highly effective for trace analysis of monoterpenes from various matrices.

Dynamic Headspace Sampling with Adsorbents (e.g., Tenax® TA)

Dynamic headspace sampling is a widely used technique for the collection of volatile organic compounds (VOCs) from living organisms, such as flowering plants, without causing damage. This method involves purging the air surrounding the sample (the headspace) with a purified gas and trapping the entrained volatiles onto a solid adsorbent material. Tenax® TA, a porous polymer resin, is a common adsorbent of choice for trapping a broad range of volatile and semi-volatile compounds due to its thermal stability and low affinity for water.

In the analysis of floral scents containing lilac aldehydes, dynamic headspace sampling offers a representative snapshot of the emitted volatiles. The process typically involves enclosing a flower or inflorescence in a glass chamber and drawing air through the chamber at a controlled flow rate. The volatiles are then trapped on a sorbent tube containing Tenax® TA. Subsequently, the trapped compounds are thermally desorbed from the tube and introduced into a gas chromatograph-mass spectrometer (GC-MS) for separation and identification. This technique has been successfully applied to the analysis of volatiles from Syringa vulgaris (common lilac), where lilac aldehydes are characteristic components. While specific parameters for the analysis of this compound are not always detailed in isolation, typical conditions for floral volatile collection provide a framework.

ParameterTypical Value/Range
AdsorbentTenax® TA
Purge GasPurified Air or Nitrogen
Flow Rate100-500 mL/min
Sampling Duration1-24 hours
Desorption Temperature200-280 °C

This method's high sensitivity allows for the detection of trace amounts of this compound, which is crucial for understanding its role in plant-insect interactions.

Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE)

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and rapid sample preparation technique. It utilizes a fused-silica fiber coated with a stationary phase to extract analytes from a sample matrix. For the analysis of floral volatiles, headspace SPME is commonly employed. The fiber is exposed to the headspace above the flower, and volatile compounds partition onto the fiber coating. The fiber is then directly inserted into the injection port of a GC-MS for thermal desorption and analysis.

SPME has been used for the analysis of volatiles from various lilac species, successfully identifying lilac aldehyde isomers. amanote.comnih.gov The choice of fiber coating is critical for the selective extraction of target analytes. For a compound like lilac aldehyde, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its ability to adsorb a wide range of volatile compounds. amanote.com

Liquid-Liquid Extraction (LLE) is a classical extraction method that involves partitioning a compound between two immiscible liquid phases. To extract lilac aldehydes from plant tissues, a solvent such as dichloromethane (B109758) or hexane (B92381) is used to extract the compounds from an aqueous or solid sample. While LLE is a robust and well-established technique, it is more labor-intensive and requires larger volumes of organic solvents compared to SPME. However, it can be advantageous for obtaining larger quantities of the extract for further analysis or for isolating compounds from complex solid matrices.

TechniquePrincipleAdvantagesDisadvantages
SPME Partitioning of analytes onto a coated fiberSolvent-free, simple, rapid, sensitiveFiber fragility, limited sample capacity
LLE Partitioning of analytes between two immiscible liquidsRobust, scalable, well-establishedLabor-intensive, requires organic solvents

Electrophysiological Techniques for Olfactory Response Assessment

Understanding the biological relevance of this compound often involves studying its perception by insects. Electrophysiological techniques provide a direct measure of the response of an insect's olfactory system to specific odorants.

Electroantennography (EAG) for Insect Antennal Responses

A pivotal study investigated the antennal responses of the noctuid moth Hadena bicruris to all eight stereoisomers of lilac aldehyde. researchgate.net The results demonstrated that the moth's antennae responded to all stereoisomers, but with varying degrees of sensitivity. While the specific response amplitude for the (2S,2'R,5'S) isomer was not individually reported in the abstract, the study confirmed its electrophysiological activity. This differential sensitivity suggests that insects can distinguish between the different stereoisomers of lilac aldehyde, which has significant implications for host plant recognition and pollinator attraction.

Calcium Imaging for Neuronal Activity in Insect Olfactory Systems

Calcium imaging is a powerful technique that allows for the visualization of neuronal activity in real-time. By using fluorescent dyes or genetically encoded calcium indicators that change their fluorescence intensity upon binding to calcium ions (which flood into neurons upon depolarization), researchers can monitor the activity of specific olfactory neurons or glomeruli in the insect brain in response to odor stimuli.

Untargeted Metabolomics for Comprehensive Volatile Compound Profiling

Untargeted metabolomics aims to capture and analyze the entire set of small molecules (the metabolome) in a biological sample. When applied to the study of plant volatiles, this approach provides a comprehensive profile of all emitted compounds, including the various isomers of lilac aldehyde.

Studies on the floral scent of Syringa vulgaris have utilized untargeted metabolomics approaches to identify a wide array of volatile compounds. These studies often employ techniques like GC-MS to separate and identify the components of the complex floral bouquet. By comparing the volatile profiles of different lilac varieties or the same variety under different conditions, researchers can gain insights into the biosynthesis of lilac aldehydes and their ecological roles. The inclusion of this compound in such comprehensive profiles allows for the investigation of its relative abundance and its correlation with other emitted volatiles.

Strategies for Ensuring Reproducibility and Validation in Analytical Research

The analysis of chiral volatile compounds like this compound requires rigorous strategies to ensure the reproducibility and validity of the research findings. Key aspects include method validation, the use of standards, and clear reporting of experimental parameters.

Method Validation involves establishing, through laboratory studies, that the performance characteristics of an analytical method are suitable for its intended purpose. For the analysis of this compound, this includes assessing the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the target analyte in the presence of other components, particularly its other stereoisomers. This is often achieved using chiral chromatography columns.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Use of Authentic Standards: The unambiguous identification and quantification of this compound rely on the use of an authentic, stereochemically pure standard of this specific isomer. This allows for the confirmation of retention times and mass spectra.

Reproducibility is ensured by meticulously documenting and controlling all experimental variables, including sampling conditions (e.g., flow rates, duration), analytical instrument parameters (e.g., GC oven temperature program, MS settings), and data analysis procedures. Inter-laboratory comparisons and the use of certified reference materials, when available, can further enhance the reproducibility of the results. For chiral analysis, reporting the enantiomeric excess and the specific rotation is crucial for ensuring the stereochemical purity of the standards and the accuracy of the analysis.

Computational Studies and Molecular Modeling of Lilac Aldehydes

Conformational Analysis and Energy Landscapes of Stereoisomers

The olfactory character of a flexible molecule like (2S,2'R,5'S)-Lilac aldehyde is not dictated by a single static structure, but rather by the ensemble of its accessible conformations and their relative energies. Conformational analysis is a computational method used to identify the stable three-dimensional arrangements of a molecule (conformers) and to map their potential energy landscape.

Due to the presence of multiple single bonds, lilac aldehyde isomers possess significant conformational freedom. mdpi.com The relative orientation of the propanal side chain with respect to the tetrahydrofuran (B95107) ring, as well as the orientation of the vinyl group, can vary, leading to a multitude of possible shapes. Computational techniques, particularly molecular mechanics (MM), are employed to explore this vast conformational space. compchems.com MM methods use classical physics to calculate the potential energy of a molecule as a function of its atomic coordinates, considering terms for bond stretching, angle bending, and torsional angles. compchems.com By systematically rotating bonds and minimizing the energy, researchers can identify low-energy, stable conformers.

The resulting data can be visualized as a potential energy landscape, a multi-dimensional surface where stable conformers reside in energy minima. rsc.org The depth of these minima and the height of the energy barriers between them determine the relative populations of each conformer at a given temperature and how easily the molecule can transition between shapes. Studies on the precursor, linalool (B1675412), which also has a high degree of flexibility, have shown that despite numerous potential conformers, often only one or a few are energetically preferred in the gas phase. mdpi.com It is this ensemble of low-energy conformers that is available to interact with olfactory receptors, and understanding their geometries is the first step in modeling the process of odor recognition.

Ligand-Receptor Interaction Modeling for Olfactory Receptors

The perception of smell begins with the physical interaction between an odorant molecule (a ligand) and an olfactory receptor (OR) in the nasal epithelium. wikipedia.org Modeling these interactions is a key focus of computational olfaction research. Since the experimental determination of OR structures is exceptionally challenging, researchers typically rely on homology modeling to create workable three-dimensional models. nih.govherts.ac.uk This involves using the known crystal structures of related G protein-coupled receptors (GPCRs) as templates. genominfo.org

Once a model of an OR is built, molecular docking is used to predict how a lilac aldehyde isomer might bind within the receptor's active site. nih.govgenominfo.org Docking algorithms explore numerous possible orientations and conformations of the ligand within the binding pocket, calculating a "docking score" that estimates the binding affinity based on factors like van der Waals forces, electrostatic interactions, and hydrogen bonding. wikipedia.org These simulations can reveal key amino acid residues that interact with specific parts of the odorant, such as the aldehyde group or the tetrahydrofuran ring.

To further refine the understanding of the binding event and assess the stability of the ligand-receptor complex, molecular dynamics (MD) simulations are often performed. herts.ac.uknih.gov MD simulations model the movements of atoms over time, providing a dynamic picture of the interaction and how the receptor might change shape upon ligand binding. herts.ac.uk For lilac aldehyde stereoisomers, these models can help rationalize experimental findings, such as why the moth Hadena bicruris exhibits different electrophysiological responses to each isomer, by revealing subtle differences in binding modes and affinities that lead to varying degrees of receptor activation. nih.govnih.gov

In Silico Prediction of Biological Activity and Olfactory Properties

In silico methods are increasingly used to predict the olfactory properties of molecules directly from their structure, bypassing the need for synthesis and sensory evaluation in the early stages of fragrance discovery. The primary tool for this is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net QSAR models are mathematical equations that correlate a set of calculated molecular properties, known as descriptors, with a specific biological activity, in this case, olfactory perception. researchgate.net

To build a QSAR model for lilac aldehydes, a dataset is compiled containing the different stereoisomers and structurally related molecules, along with their experimentally determined olfactory properties, most importantly their odor detection thresholds. researchgate.net The significant variation in these thresholds among the stereoisomers provides a robust dataset for modeling. For instance, the naturally occurring (5′S)-stereoisomers possess odor thresholds that are one to two orders of magnitude lower than their (5′R)-configured counterparts, indicating much higher potency. mdpi.comresearchgate.netnih.gov

For each molecule in the dataset, a wide range of molecular descriptors are calculated, including those related to geometry (e.g., molecular shape, size), electronics (e.g., partial charges, dipole moment), and topology. nih.govresearchgate.net Statistical methods are then used to identify the descriptors that best correlate with the observed odor thresholds and to generate a predictive model. Such models can help identify the key molecular features, or osmophores, responsible for the characteristic lilac scent. For example, studies on seco-analogues, where the tetrahydrofuran ring is computationally or synthetically "opened," revealed a complete loss of the flowery scent, confirming the critical role of the cyclic ether moiety in producing the typical lilac aroma. nih.govsemanticscholar.org

Odor Thresholds of Lilac Aldehyde Stereoisomers
Stereoisomer ConfigurationOdor DescriptionOdor Threshold (ng/L of air)
(2S,2'S,5'S)Fresh, flowery0.2
(2R,2'S,5'S)Pleasant, flowery, fresh0.3
(2R,2'R,5'S)-0.8
(2S,2'R,5'S)Sweet, flowery1.0
(2S,2'R,5'R)Flowery20
(2S,2'S,5'R)-22.0
(2R,2'S,5'R)-40.0
(2R,2'R,5'R)Flowery22.0

Computational Elucidation of Reaction Mechanisms in Biosynthesis and Synthesis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for elucidating the detailed step-by-step mechanisms of chemical reactions. DFT calculations can determine the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the mapping of the entire reaction pathway and the calculation of activation energies, which govern the reaction rate.

In the biosynthesis of lilac aldehyde, the precursor linalool is oxidized to 8-oxolinalool, which subsequently undergoes an intramolecular cyclization to form the characteristic tetrahydrofuran ring. researchgate.net Computational studies, such as theoretical investigations into the OH-initiated oxidation of linalool, can model this initial step. researchgate.net Using DFT methods like M06-2X, researchers can compare different reaction channels, such as addition to a double bond versus hydrogen abstraction, to determine the most energetically favorable pathway. researchgate.net

Similarly, computational methods can illuminate laboratory synthesis mechanisms. A common synthetic route to the lilac aldehyde core involves the epoxidation of linalool, followed by an acid-catalyzed intramolecular cyclization. mdpi.com While specific DFT studies on this exact reaction are not widely published, the methodology has been extensively applied to similar cyclization reactions. rsc.org Such studies would model the protonation of the epoxide, the subsequent nucleophilic attack by the hydroxyl group to form the ring, and the energies of the transition states involved. These calculations can predict stereochemical outcomes and help chemists optimize reaction conditions to favor the formation of desired isomers like this compound.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (2S,2'R,5'S)-lilac aldehyde be confirmed experimentally?

  • Methodology : Use a combination of NMR spectroscopy (e.g., NOESY for spatial proximity analysis), X-ray crystallography for absolute configuration determination, and chiral GC-MS to differentiate isomers. Compare experimental optical rotation values with literature data for this compound (e.g., [α]D = +12.5° in ethanol) .
  • Key Data :

TechniqueKey ObservationsReference
Chiral GC-MSRetention time: 14.2 min (polar column)
NOESY NMRCross-peaks between H-2 and H-5' confirm relative configuration

Q. What synthetic routes are available for producing this compound enantioselectively?

  • Methodology : Employ Sharpless asymmetric dihydroxylation or enzymatic resolution using lipases to control stereochemistry. For example, Rh-catalyzed C-H alkylation of furan precursors followed by aldehyde functionalization yields enantiomeric excess >90% .
  • Critical Considerations : Monitor reaction conditions (temperature, solvent) to avoid racemization at the aldehyde group .

Advanced Research Questions

Q. How do stereoisomers of lilac aldehyde differentially interact with insect olfactory receptors?

  • Methodology : Conduct electrophysiological recordings (EAG) on antennae of Hadena bicruris or Aedes aegypti mosquitoes. Use single-sensillum recordings to map receptor neuron responses to pure isomers.
  • Findings : this compound elicits stronger antennal responses (0.8 mV) compared to (2R,2'R,5'R)-isomer (0.2 mV) in H. bicruris, suggesting stereospecific receptor binding .
  • Contradictions : In A. aegypti, high concentrations of (2S,2'R,5'S)-isomer (>10 ng/µL) repel mosquitoes, while lower doses attract .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.